Comparative Physicochemical and Structural Properties: Meta- vs. Ortho-Fluoro Isomers
The physicochemical profile of CAS 649723-52-4 (meta-fluoro isomer) is distinct from its ortho-fluoro analog (CAS 651027-14-4), despite sharing the same molecular formula and weight. The calculated LogP for the meta-fluoro isomer is 2.00 , a parameter that influences membrane permeability and distribution. While the LogP for the ortho-fluoro isomer is not explicitly reported in the same source, the topological polar surface area (tPSA) is identical at 37.30 Ų for both isomers, indicating that the observed differences in biological activity (where reported) are driven by the electronic and steric consequences of the fluorine substitution pattern rather than bulk lipophilicity differences.
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 2.00430 |
| Comparator Or Baseline | 3-[(2-fluorophenyl)-hydroxymethyl]but-3-en-2-one (CAS 651027-14-4): LogP not reported in direct comparator study; identical tPSA of 37.30 Ų |
| Quantified Difference | LogP difference not quantified; tPSA difference: 0 Ų |
| Conditions | In silico prediction using standard software (source: ChemSrc) |
Why This Matters
The meta-fluorine substitution in CAS 649723-52-4 provides a distinct electronic environment at the enone moiety, which is critical for selective interactions with biological targets or reagents in chemical synthesis, without significantly altering the compound's overall lipophilicity compared to the ortho-isomer.
